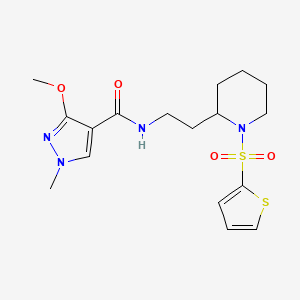
3-methoxy-1-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-1-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H24N4O4S2 and its molecular weight is 412.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methoxy-1-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the current understanding of its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazole ring.
- A methoxy group at the 3-position.
- A piperidine moiety linked through a thiophenesulfonyl group.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound and its derivatives. The following sections summarize key findings from the literature.
Antimicrobial Activity
In vitro evaluations have demonstrated significant antimicrobial properties of related pyrazole derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives exhibited potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most active derivatives . The inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further indicates the potential utility of these compounds in clinical settings .
Antifungal Activity
Research on pyrazole derivatives has also shown promising antifungal activities. For example, some derivatives demonstrated over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL, outperforming commercial fungicides . The mechanism of action appears to involve disruption of fungal cell integrity and inhibition of key metabolic pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the substituents on the pyrazole ring and side chains have been systematically studied:
| Compound | Substituent | MIC (μg/mL) | Activity |
|---|---|---|---|
| 7b | Thiophene | 0.22 | Bactericidal |
| 6a | Phenyl | >100 | Moderate antifungal |
| 6b | Fluoro | 50 | Enhanced activity |
These findings suggest that specific functional groups significantly influence the potency and selectivity of these compounds against various pathogens.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of pyrazole derivatives for their antimicrobial efficacy against common pathogens. Compound 7b was identified as particularly effective, leading to further exploration into its mechanism of action .
- Fungal Inhibition : Another research focused on synthesizing novel pyrazole carboxamide derivatives, which showed enhanced antifungal activity against multiple phytopathogenic fungi, indicating their potential application in agricultural settings .
属性
IUPAC Name |
3-methoxy-1-methyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S2/c1-20-12-14(17(19-20)25-2)16(22)18-9-8-13-6-3-4-10-21(13)27(23,24)15-7-5-11-26-15/h5,7,11-13H,3-4,6,8-10H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREGYNDZGVYVGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














